o6-Phenyl-2'-deoxyinosine
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Overview
Description
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a purine base attached to a sugar moiety, making it structurally similar to naturally occurring nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the purine base and then attach it to the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as crystallization, chromatography, and recrystallization are commonly employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the purine base or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the purine base or the sugar moiety.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis. It can serve as a model compound for understanding the mechanisms of nucleoside analogs in biological systems.
Medicine
In medicine, nucleoside analogs like (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol are investigated for their potential therapeutic applications. They can act as antiviral or anticancer agents by interfering with the replication of viral or cancerous cells.
Industry
In industry, this compound can be used in the development of new materials, pharmaceuticals, and diagnostic tools. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleosides, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell replication. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: An antiviral drug used to treat herpes infections.
Zidovudine: An antiretroviral drug used to treat HIV/AIDS.
Gemcitabine: A chemotherapy drug used to treat various cancers.
Uniqueness
What sets (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol apart from these similar compounds is its unique structural features, such as the specific arrangement of the hydroxymethyl group and the phenoxypurin base. These structural differences can lead to distinct biological activities and therapeutic potentials.
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPXNPNNUCUROO-YNEHKIRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.